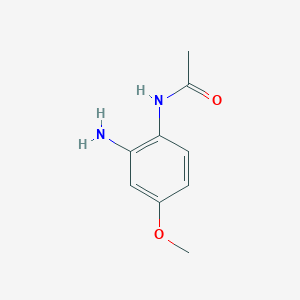

N-(2-Amino-4-methoxyphenyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27889. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-amino-4-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6(12)11-9-4-3-7(13-2)5-8(9)10/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUJSQJDPBROTSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30282751 | |

| Record name | N-(2-Amino-4-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5472-37-7 | |

| Record name | 5472-37-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-4-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Amino-4-methoxy-phenyl)-acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(2-Amino-4-methoxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Amino-4-methoxyphenyl)acetamide is an organic compound with the chemical formula C₉H₁₂N₂O₂. As a substituted acetamide, it holds potential for applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its known biological activities. The information is presented to support research and development efforts in the scientific community.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in various experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 180.20 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 5472-37-7 | [1][2] |

| Appearance | Solid | [3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| XLogP3 | 1.1 | [1] |

Synonyms: 2'-Amino-4'-methoxyacetanilide[1]

Synthesis and Purification

A plausible synthetic route to this compound involves a two-step process starting from 4-methoxy-2-nitroaniline. The first step is the acetylation of the aniline to form N-(4-methoxy-2-nitrophenyl)acetamide, which is then reduced to the target compound.

Synthesis Workflow

The overall synthetic workflow can be visualized as a two-step process.

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide [4]

-

Materials:

-

4-methoxy-2-nitroaniline (3.36 g, 20 mmol)

-

Glacial acetic acid (30 ml)

-

Acetic anhydride (2.46 g, 24 mmol)

-

-

Procedure:

-

Dissolve 4-methoxy-2-nitroaniline in glacial acetic acid in a round-bottom flask.

-

Add acetic anhydride to the solution.

-

Stir the reaction mixture continuously at room temperature for 18 hours.

-

After the reaction is complete, dry the mixture under vacuum.

-

Purify the resulting residue, N-(4-methoxy-2-nitrophenyl)acetamide, by recrystallization from an aqueous solution.

-

Step 2: Reduction of N-(4-Methoxy-2-nitrophenyl)acetamide to this compound

While a specific protocol for this reduction was not found in the searched literature, a general procedure for the reduction of a nitro group in a similar compound can be adapted. The following is a proposed experimental protocol based on analogous reactions.

-

Materials:

-

N-(4-methoxy-2-nitrophenyl)acetamide

-

Ethanol

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas source

-

-

Procedure:

-

Dissolve N-(4-methoxy-2-nitrophenyl)acetamide in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of Pd/C to the solution.

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere.

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitoring by TLC is recommended).

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent, such as ethyl acetate.[3]

-

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the acetamide methyl protons, and the amine and amide protons. The chemical shifts and coupling constants will be influenced by the positions of the substituents on the aromatic ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will differentiate the aromatic carbons, the carbonyl carbon of the acetamide group, the methyl carbon of the acetamide, and the methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching vibrations of the primary amine and the secondary amide, the C=O stretching of the amide, and C-O stretching of the methoxy group, as well as aromatic C-H and C=C stretching vibrations. PubChem indicates the availability of an FTIR spectrum (KBr wafer) from Maybridge Chemical Company Ltd.[1].

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (180.20 g/mol ). The fragmentation pattern would likely involve cleavage of the acetyl group and fragmentation of the aromatic ring.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the searched literature regarding the biological activity, pharmacological effects, or mechanism of action of this compound. Studies on related 4-alkoxyacetanilides have primarily focused on their analgesic and antipyretic properties, which are often mediated by their metabolites.[5][6] For instance, the analgesic effects of some acetanilides are linked to their actions on the sensory tracts of the spinal cord and their influence on the temperature set point in the brain.[5]

Given the lack of specific data for this compound, a signaling pathway diagram cannot be constructed at this time. Further research is required to elucidate any potential biological targets and mechanisms of action for this compound.

Conclusion

References

- 1. This compound | C9H12N2O2 | CID 231499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]

- 3. N-(4-Amino-2-methoxyphenyl)acetamide | CymitQuimica [cymitquimica.com]

- 4. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. journals.iucr.org [journals.iucr.org]

N-(2-Amino-4-methoxyphenyl)acetamide CAS number 5472-37-7

CAS Number: 5472-37-7

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(2-Amino-4-methoxyphenyl)acetamide (CAS 5472-37-7), a key chemical intermediate in the synthesis of various pharmaceutical compounds. This document consolidates essential information regarding its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and its established applications in drug development. The content is structured to serve as a practical resource for laboratory and research professionals, featuring tabulated data for quick reference, detailed experimental procedures, and logical diagrams to illustrate synthetic pathways.

Chemical and Physical Properties

This compound, also known as 2'-Amino-4'-methoxyacetanilide, is a substituted acetanilide that serves as a valuable building block in organic synthesis.[1] Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 5472-37-7 | [1] |

| Molecular Formula | C₉H₁₂N₂O₂ | [1] |

| Molecular Weight | 180.21 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2'-Amino-4'-methoxyacetanilide, 2-Amino-4-methoxyacetanilide | [1] |

| Appearance | Beige crystalline solid | |

| Melting Point | 150-153 °C | |

| Solubility | Data not readily available; expected to be soluble in polar organic solvents. | |

| Storage Temperature | Room temperature |

Synthesis Protocol

The synthesis of this compound is typically achieved through a two-step process starting from 4-methoxy-2-nitroaniline. The first step involves the acetylation of the amino group, followed by the selective reduction of the nitro group.

Experimental Protocols

Step 1: Synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide (Intermediate)

This procedure is adapted from the acetylation of 4-methoxy-2-nitroaniline.[2][3]

-

Materials:

-

4-methoxy-2-nitroaniline (1 equivalent, e.g., 20 mmol, 3.36 g)

-

Acetic anhydride (1.2 equivalents, e.g., 24 mmol, 2.46 g)

-

Glacial acetic acid (e.g., 30 mL)

-

Standard laboratory glassware (round-bottom flask, condenser)

-

-

Procedure:

-

Dissolve 4-methoxy-2-nitroaniline in glacial acetic acid in a round-bottom flask.

-

Add acetic anhydride to the solution.

-

Stir the reaction mixture continuously at room temperature for 18 hours.[2][3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under vacuum.

-

Purify the resulting residue by recrystallization from an aqueous solution to yield N-(4-methoxy-2-nitrophenyl)acetamide as a yellow solid.[2][3]

-

Step 2: Synthesis of this compound

This procedure involves the catalytic hydrogenation of the nitro-intermediate.[4]

-

Materials:

-

N-(4-methoxy-2-nitrophenyl)acetamide (1 equivalent)

-

10% Palladium on carbon (Pd/C) catalyst

-

Ethanol (solvent)

-

Hydrogen (H₂) gas source

-

Standard hydrogenation apparatus

-

-

Procedure:

-

Dissolve N-(4-methoxy-2-nitrophenyl)acetamide in ethanol in a suitable hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere.

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude product can be further purified by crystallization from ethyl acetate to yield this compound.[4]

-

Spectroscopic Data

The structural confirmation of this compound is based on various spectroscopic techniques.

NMR Spectroscopy

| ¹H NMR (Typical Shifts) | ¹³C NMR (Typical Shifts) |

| ~2.1 ppm (s, 3H, -COCH₃) | ~24 ppm (-COCH₃) |

| ~3.7 ppm (s, 3H, -OCH₃) | ~55 ppm (-OCH₃) |

| ~4.8 ppm (br s, 2H, -NH₂) | ~100-155 ppm (Aromatic C) |

| ~6.2-7.0 ppm (m, 3H, Ar-H) | ~168 ppm (C=O) |

| ~8.5 ppm (br s, 1H, -NHCO) |

Note: Actual chemical shifts can vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

The FTIR spectrum provides key information about the functional groups present in the molecule.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Strong, Broad | N-H stretching (amine & amide) |

| 3050-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching |

| ~1660 | Strong | C=O stretching (Amide I) |

| ~1600, ~1500 | Medium | Aromatic C=C stretching |

| ~1540 | Medium | N-H bending (Amide II) |

| ~1240 | Strong | C-O stretching (aryl ether) |

Mass Spectrometry

Mass spectrometry data reveals the molecular weight and fragmentation pattern of the compound.

| m/z Value | Interpretation |

| 180 | Molecular ion [M]⁺ |

| 138 | Loss of acetyl group (-CH₂=C=O) from the molecular ion |

| 123 | Further loss of a methyl group (-CH₃) from the m/z 138 fragment |

| 110 | |

| 43 | Acetyl cation [CH₃CO]⁺ |

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a nucleophilic amino group and an acetamide moiety on a substituted phenyl ring, allows for its versatile use in constructing more complex molecular architectures.

Intermediate for Anticonvulsant and Anticancer Drugs

This compound is a documented precursor in the synthetic routes of important drugs.

-

Lamotrigine Synthesis: It is utilized as an intermediate in some synthetic pathways for Lamotrigine, a widely used anticonvulsant medication for treating epilepsy and bipolar disorder.

-

Amsacrine Analogs: The related compound, N-(4-amino-2-methoxyphenyl)acetamide, is a product in the synthesis of the side chain for the anticancer drug Amsacrine, highlighting the utility of this chemical scaffold in oncology drug development.[4]

Biological Activity

Currently, there is limited publicly available information on the direct biological activity or specific signaling pathway interactions of this compound itself. Its primary significance in the life sciences and drug development is as a synthetic intermediate. The biological activities of interest are typically associated with the final drug molecules, such as Lamotrigine, that are synthesized using this compound.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be followed when handling this compound.

| Hazard Class | GHS Pictogram | Hazard Statements | Precautionary Statements |

| Irritant | GHS07 | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Note: This is not an exhaustive list. Always refer to the full Safety Data Sheet (SDS) before handling.

Conclusion

This compound (CAS 5472-37-7) is a well-characterized organic compound with significant utility as a synthetic intermediate in the pharmaceutical industry. This guide has provided a consolidated resource covering its physicochemical properties, detailed synthesis protocols, comprehensive spectroscopic data, and its established role in the production of important medications. While direct biological activity data for the compound itself is scarce, its importance as a building block for bioactive molecules is firmly established, making it a compound of continued interest for drug development professionals.

References

synthesis of N-(2-Amino-4-methoxyphenyl)acetamide from 4-methoxy-o-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(2-Amino-4-methoxyphenyl)acetamide from 4-methoxy-o-phenylenediamine. This synthesis is a crucial step in the preparation of various heterocyclic compounds and pharmaceutical intermediates. This document details the experimental protocol, reactant data, and a workflow diagram to ensure clarity and reproducibility in a laboratory setting.

Overview of the Synthesis

The synthesis of this compound from 4-methoxy-o-phenylenediamine involves a selective N-acetylation reaction. The key challenge lies in the regioselective acetylation of the amino group at the 2-position, which is ortho to the methoxy group, over the amino group at the 1-position. The electron-donating nature of the methoxy group can influence the nucleophilicity of the adjacent amino groups. Careful control of reaction conditions is therefore essential to favor the formation of the desired mono-acetylated product and minimize the formation of the di-acetylated byproduct.

Reactant and Product Data

A summary of the key physical and chemical properties of the starting material and the final product is provided in the table below for easy reference.

| Compound Name | 4-methoxy-o-phenylenediamine | This compound |

| CAS Number | 102-51-2 | 5472-37-7 |

| Molecular Formula | C₇H₁₀N₂O | C₉H₁₂N₂O₂ |

| Molecular Weight | 138.17 g/mol | 180.20 g/mol [1][2] |

| Appearance | Dark purple oil or solid | Solid[2] |

| Melting Point | 206-209 °C (dihydrochloride salt) | Not readily available |

| Solubility | Soluble in dimethyl sulfoxide and methanol[3] | Not readily available |

| Key Hazards | Air sensitive, hygroscopic, irritant[3][4] | Harmful if swallowed[2] |

Experimental Protocol

This protocol is a synthesized procedure based on established methods for selective N-acetylation of substituted phenylenediamines.

3.1. Materials and Reagents

-

4-methoxy-o-phenylenediamine

-

Acetic anhydride

-

Glacial acetic acid

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

3.2. Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

3.3. Procedure

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-methoxy-o-phenylenediamine (1.0 equivalent) in glacial acetic acid. The concentration should be approximately 0.5-1.0 M. Place the flask in an ice bath and begin stirring.

-

Addition of Acetylating Agent: Slowly add acetic anhydride (1.0-1.2 equivalents) dropwise to the cooled and stirring solution using a dropping funnel. The slow addition helps to control the exothermicity of the reaction and improve selectivity.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate is recommended to separate the desired mono-acetylated product from any unreacted starting material and the di-acetylated byproduct.

-

Characterization: Characterize the purified this compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Reaction Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

Structural Characterization of N-(2-Amino-4-methoxyphenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the structural characterization of N-(2-Amino-4-methoxyphenyl)acetamide, a key chemical intermediate. It consolidates available physicochemical and spectroscopic data, outlines detailed experimental protocols for its synthesis and analysis, and presents a logical workflow for its characterization.

Compound Identification and Physicochemical Properties

This compound is an aromatic amide with the molecular formula C₉H₁₂N₂O₂. Its identity is unequivocally established by its CAS Registry Number and various spectroscopic methods. The key identifiers and properties are summarized in Table 1.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 5472-37-7 | [1] |

| Molecular Formula | C₉H₁₂N₂O₂ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Canonical SMILES | CC(=O)NC1=C(C=C(C=C1)OC)N | [1] |

| InChIKey | VUJSQJDPBROTSY-UHFFFAOYSA-N | [1] |

| Physical Form | Beige crystalline solid |

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The Gas Chromatography-Mass Spectrometry (GC-MS) data indicates a fragmentation pattern consistent with the proposed structure.

| Technique | Parameter | Value | Source |

| GC-MS | Molecular Ion (M⁺) | m/z 180.20 (Calculated) | [1] |

| Top Peak | m/z 43 | ||

| 2nd Highest Peak | m/z 110 | ||

| 3rd Highest Peak | m/z 137 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are essential for confirming the detailed atomic connectivity and chemical environment of the molecule. Although referenced in scientific databases, specific chemical shift (δ) and coupling constant (J) values for this compound are not publicly available at this time. A predicted spectrum would feature signals corresponding to the aromatic protons, the methoxy group, the primary amine protons, the amide proton, and the acetyl methyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum for this compound, typically acquired as a KBr wafer, is expected to show characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and C-O stretching (ether). Specific peak wavenumbers (cm⁻¹) are not publicly available.

Experimental Protocols

The following protocols describe a plausible route for the synthesis of this compound and the standard procedures for its structural characterization.

Synthesis Protocol

The synthesis can be achieved via a two-step process starting from 4-methoxy-2-nitroaniline.

Step 1: Acetylation of 4-methoxy-2-nitroaniline This procedure is adapted from the synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxy-2-nitroaniline (1 equivalent) in glacial acetic acid (approx. 10 mL per gram of aniline).

-

Reagent Addition: While stirring, add acetic anhydride (1.2 equivalents) to the solution at room temperature.

-

Reaction: Continue stirring the reaction mixture for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Purification: Collect the solid product, N-(4-methoxy-2-nitrophenyl)acetamide, by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product can be further purified by recrystallization from an aqueous ethanol solution.

Step 2: Reduction of N-(4-methoxy-2-nitrophenyl)acetamide This step involves the reduction of the nitro group to a primary amine.

-

Reaction Setup: Suspend the N-(4-methoxy-2-nitrophenyl)acetamide (1 equivalent) from Step 1 in ethanol or acetic acid in a round-bottom flask.

-

Reduction: Add a reducing agent such as tin(II) chloride (SnCl₂·2H₂O, 3-4 equivalents) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Reaction: If using SnCl₂, heat the mixture to reflux and stir for 2-4 hours. For catalytic hydrogenation, stir vigorously under a balloon of H₂ at room temperature. Monitor the reaction by TLC.

-

Workup (SnCl₂ method): Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the solution is basic (pH > 8).

-

Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or recrystallization to yield the final product.

Characterization Protocols

-

NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer at room temperature.

-

Process the spectra to reference the solvent peak and analyze the chemical shifts, integration, and coupling patterns.

-

-

Mass Spectrometry:

-

Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically via a GC or LC system or by direct infusion.

-

Acquire data using an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

-

-

Infrared Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount (~1 mg) of the solid sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk.

-

Place the pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

-

Visualization of Experimental Workflow

The logical flow from starting materials to the final, characterized compound is a critical aspect of synthesis and analysis. The following diagram illustrates this workflow.

References

Spectroscopic and Synthetic Profile of N-(2-Amino-4-methoxyphenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of N-(2-Amino-4-methoxyphenyl)acetamide, a key chemical intermediate. This document outlines its nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, a comprehensive experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Spectroscopic Data

The structural elucidation of this compound is critically dependent on spectroscopic analysis. The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in search results |

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process involving the nitration of a precursor followed by reduction and subsequent acetylation. The following is a representative experimental protocol.

Synthesis of this compound

Step 1: Synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide

A common precursor, 4-methoxy-2-nitroaniline, is acetylated to yield N-(4-methoxy-2-nitrophenyl)acetamide. In a typical procedure, 4-methoxy-2-nitroaniline (e.g., 20 mmol) is dissolved in glacial acetic acid (30 mL). To this solution, acetic anhydride (e.g., 24 mmol) is added, and the mixture is stirred at room temperature for approximately 18 hours. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization, for instance, from an aqueous solution, to yield N-(4-methoxy-2-nitrophenyl)acetamide.[1]

Step 2: Synthesis of this compound

The nitro group of N-(4-methoxy-2-nitrophenyl)acetamide is then reduced to an amino group to yield the final product. A standard method for this transformation is catalytic hydrogenation. N-(2-methoxy-4-nitrophenyl)acetamide is dissolved in a suitable solvent, such as ethanol. A catalyst, typically palladium on carbon (Pd/C), is added to the mixture. The reaction is then subjected to a hydrogen atmosphere until the reduction is complete. Following the reaction, the catalyst is removed by filtration, and the solvent is evaporated. The crude this compound is then purified by recrystallization from an appropriate solvent, such as ethyl acetate.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

For NMR analysis, a small sample of the purified product (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, for example, at a frequency of 400 MHz for ¹H NMR. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film. The spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹), and the positions of absorption bands are reported in reciprocal centimeters (cm⁻¹).

Synthesis and Characterization Workflow

The logical flow of the synthesis and subsequent characterization of this compound is illustrated in the following diagram.

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide on the Solubility of N-(2-Amino-4-methoxyphenyl)acetamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Amino-4-methoxyphenyl)acetamide, with the molecular formula C₉H₁₂N₂O₂, is a substituted acetamide of interest in pharmaceutical and chemical synthesis. The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate in organic solvents is a critical physical property that influences various stages of drug development and chemical manufacturing. These stages include synthesis, purification, crystallization, formulation, and analytical method development. A thorough understanding of a compound's solubility is essential for optimizing reaction conditions, achieving desired purity levels, and developing stable and bioavailable drug products.

This guide will address the current landscape of knowledge regarding the solubility of this compound and provide detailed methodologies for its experimental determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₂ | PubChem |

| Molecular Weight | 180.20 g/mol | PubChem |

| CAS Number | 5472-37-7 | PubChem |

| Appearance | Solid (form may vary) | Generic |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| pKa | Data not available | - |

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a compound in various solvents. The solubility of this compound will be governed by its molecular structure, which includes a polar aromatic amine, a methoxy group, and an acetamide functional group. The presence of both hydrogen bond donors (the amino and amide groups) and acceptors (the oxygen and nitrogen atoms) suggests that the compound will exhibit some solubility in polar protic and aprotic solvents.

The solubility of structurally similar compounds can provide some insight. For example, N-(4-Methoxyphenyl)acetamide is described as "slightly soluble" in water, indicating that the introduction of an amino group in the ortho position in this compound could influence its interaction with protic solvents.

Experimental Determination of Solubility

Due to the absence of publicly available quantitative solubility data for this compound in organic solvents, this section provides detailed experimental protocols for its determination. The most common and reliable method for determining equilibrium solubility is the shake-flask method.[1]

The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound at a given temperature.[1]

Experimental Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials or flasks, each containing a known volume of the selected organic solvent. It is crucial to ensure that undissolved solid remains at the end of the experiment to confirm that a saturated solution has been achieved.[1]

-

Equilibration: Seal the vials/flasks and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could alter the solubility.

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[1]

-

Calculation: Calculate the solubility of the compound in the specific solvent, typically expressed in mg/mL or mol/L.

The following diagram outlines the general workflow for the shake-flask solubility determination method.

Caption: A flowchart illustrating the key steps in the shake-flask method for determining equilibrium solubility.

4.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for quantifying the concentration of a solute in a solution.[1]

Protocol:

-

Instrument Setup: Use a suitable HPLC system equipped with a UV detector.

-

Column: Select a column appropriate for the analysis of aromatic amines, such as a C18 reversed-phase column.

-

Mobile Phase: Develop a suitable mobile phase, which could be a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the diluted sample of the saturated solution and determine the concentration from the calibration curve.

4.2.2. UV-Vis Spectrophotometry

For compounds with a chromophore, UV-Vis spectrophotometry offers a simpler and faster method for concentration determination.

Protocol:

-

Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of this compound in the chosen solvent to determine the λmax.

-

Calibration: Prepare a series of standard solutions and measure their absorbance at the λmax to create a calibration curve according to the Beer-Lambert Law.

-

Sample Analysis: Measure the absorbance of the appropriately diluted saturated solution and calculate the concentration using the calibration curve.

The following diagram illustrates the logical relationship for selecting an analytical method.

Caption: A decision diagram for choosing between HPLC and UV-Vis spectrophotometry for solubility quantification.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables provide a template for presenting such data.

Table 2: Illustrative Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Solvent Polarity | Solubility (mg/mL) | Solubility (mol/L) |

| Hypothetical Data | |||

| Methanol | Polar Protic | e.g., 50.0 | e.g., 0.277 |

| Ethanol | Polar Protic | e.g., 35.0 | e.g., 0.194 |

| Isopropanol | Polar Protic | e.g., 15.0 | e.g., 0.083 |

| Acetone | Polar Aprotic | e.g., 25.0 | e.g., 0.139 |

| Acetonitrile | Polar Aprotic | e.g., 10.0 | e.g., 0.055 |

| Ethyl Acetate | Moderately Polar | e.g., 5.0 | e.g., 0.028 |

| Dichloromethane | Nonpolar | e.g., 2.0 | e.g., 0.011 |

| Toluene | Nonpolar | e.g., <1.0 | e.g., <0.006 |

| Heptane | Nonpolar | e.g., <0.1 | e.g., <0.001 |

Table 3: Illustrative Temperature Dependence of Solubility of this compound in Ethanol

| Temperature (°C) | Solubility (mg/mL) |

| Hypothetical Data | |

| 5 | e.g., 10.0 |

| 25 | e.g., 35.0 |

| 40 | e.g., 75.0 |

Conclusion

While direct, quantitative data on the solubility of this compound in organic solvents is not currently available in the public domain, this technical guide provides the necessary framework for researchers to determine this crucial parameter. By following the detailed experimental protocols for the shake-flask method coupled with appropriate analytical techniques like HPLC or UV-Vis spectrophotometry, reliable and accurate solubility data can be generated. The systematic presentation of this data, as illustrated in the provided tables, is essential for its effective application in process development, formulation design, and other areas of chemical and pharmaceutical research. The principles and methodologies outlined herein serve as a valuable resource for professionals working with this and other related chemical entities.

References

An In-depth Technical Guide to N-(2-Amino-4-methoxyphenyl)acetamide: Discovery and History

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of N-(2-Amino-4-methoxyphenyl)acetamide for researchers, scientists, and drug development professionals. The document details the compound's physicochemical properties, a plausible synthetic route with experimental protocols, and the historical context of its chemical class.

Introduction and Historical Context

This compound belongs to the class of acetanilide derivatives, which have a significant place in the history of medicinal chemistry. The parent compound, acetanilide, was discovered in 1886 by A. Cahn and P. Hepp to possess analgesic (pain-relieving) and antipyretic (fever-reducing) properties and was subsequently marketed as Antifebrin.[1] This discovery marked a pivotal moment in the development of synthetic drugs, offering alternatives to natural remedies.

The success of acetanilide spurred the development of numerous derivatives to enhance efficacy and mitigate toxicity. A notable example is phenacetin (N-(4-ethoxyphenyl)acetamide), introduced in 1887, which became a widely used analgesic for decades.[2] The exploration of various substituted acetanilides, including those with amino and methoxy groups, was a logical progression in the quest for novel therapeutic agents. These compounds also became important intermediates in the synthesis of dyes and other complex organic molecules.

While the specific discovery of this compound is not well-documented in readily available literature, its chemical structure suggests its emergence from the systematic investigation of substituted anilines during the late 19th or early 20th century. The synthesis of its isomer, N-(4-Amino-2-methoxyphenyl)acetamide, has been documented as an intermediate in the preparation of the anticancer drug Amsacrine, highlighting the pharmaceutical relevance of this class of compounds.

Physicochemical Properties

A comprehensive summary of the physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical databases and commercial suppliers.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 5472-37-7 | PubChem[3] |

| Molecular Formula | C₉H₁₂N₂O₂ | PubChem[3] |

| Molecular Weight | 180.20 g/mol | PubChem[3] |

| Appearance | Solid | |

| Melting Point | 150-153 °C | Matrix Scientific[1] |

| Boiling Point | Not available | |

| Solubility | Not available | |

| InChI | InChI=1S/C9H12N2O2/c1-6(12)11-9-4-3-7(13-2)5-8(9)10/h3-5H,10H2,1-2H3,(H,11,12) | PubChem[3] |

| InChIKey | VUJSQJDPBROTSY-UHFFFAOYSA-N | PubChem[3] |

| SMILES | CC(=O)NC1=C(C=C(C=C1)OC)N | PubChem[3] |

Synthesis and Experimental Protocols

A logical workflow for the synthesis is depicted in the following diagram:

Detailed Experimental Protocols

The following protocols are inferred from standard procedures for analogous reactions.

Step 1: Synthesis of N-(4-methoxyphenyl)acetamide

-

Objective: To acetylate the amino group of 4-methoxyaniline to protect it during the subsequent nitration step.

-

Materials:

-

4-Methoxyaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Water

-

Standard laboratory glassware

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-methoxyaniline in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

The crude N-(4-methoxyphenyl)acetamide can be purified by recrystallization from ethanol/water.

-

Step 2: Synthesis of N-(4-methoxy-2-nitrophenyl)acetamide

-

Objective: To introduce a nitro group at the ortho position to the acetamido group.

-

Materials:

-

N-(4-methoxyphenyl)acetamide

-

Concentrated sulfuric acid

-

Concentrated nitric acid

-

Ice

-

Standard laboratory glassware

-

-

Procedure:

-

In a flask, dissolve N-(4-methoxyphenyl)acetamide in concentrated sulfuric acid, keeping the temperature below 10°C with an ice-salt bath.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it in an ice bath.

-

Add the nitrating mixture dropwise to the solution of the acetanilide derivative, maintaining the temperature below 10°C.

-

After the addition, stir the reaction mixture for 1-2 hours, allowing it to slowly warm to room temperature.

-

Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.

-

The crude N-(4-methoxy-2-nitrophenyl)acetamide can be purified by recrystallization.

-

Step 3: Synthesis of this compound

-

Objective: To reduce the nitro group to an amino group to yield the final product.

-

Method A: Iron/HCl Reduction

-

Materials:

-

N-(4-methoxy-2-nitrophenyl)acetamide

-

Iron filings

-

Concentrated hydrochloric acid

-

Ethanol

-

Sodium carbonate

-

Standard laboratory glassware

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, place N-(4-methoxy-2-nitrophenyl)acetamide, iron filings, and ethanol.

-

Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

-

Continue refluxing with stirring for 2-3 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize it with a saturated solution of sodium carbonate.

-

Filter the mixture to remove iron salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization.

-

-

-

Method B: Catalytic Hydrogenation

-

Materials:

-

N-(4-methoxy-2-nitrophenyl)acetamide

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas source

-

Hydrogenation apparatus

-

-

Procedure:

-

Dissolve N-(4-methoxy-2-nitrophenyl)acetamide in ethanol or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with hydrogen gas (typically 2-3 atm).

-

Stir the mixture vigorously at room temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the product.

-

The crude this compound can be purified by recrystallization.

-

-

Summary of Experimental Parameters

The following table summarizes the key experimental parameters for the plausible synthesis of this compound.

| Step | Key Reagents | Solvent | Temperature | Reaction Time | Purification Method |

| Acetylation | Acetic anhydride | Glacial acetic acid | 0°C to RT | 1-2 hours | Recrystallization |

| Nitration | Conc. Nitric Acid, Conc. Sulfuric Acid | Sulfuric acid | < 10°C | 1-2 hours | Recrystallization |

| Reduction (Fe/HCl) | Iron filings, Conc. Hydrochloric acid | Ethanol | Reflux | 2-3 hours | Recrystallization |

| Reduction (H₂/Pd/C) | Hydrogen gas, 10% Palladium on carbon | Ethanol or Ethyl Acetate | Room Temperature | 2-4 hours | Recrystallization |

Logical Relationships in Synthesis

The synthesis of this compound involves a series of functional group transformations where the order of reactions is critical for achieving the desired product. The logical relationship between the key steps is illustrated below.

Conclusion

This compound is a member of a historically significant class of organic compounds. While the specific details of its discovery are not prominently documented, its synthesis can be reliably achieved through a well-established sequence of acetylation, nitration, and reduction reactions. This guide provides researchers and drug development professionals with a thorough understanding of the compound's properties and a practical, albeit inferred, approach to its synthesis. The methodologies outlined herein are based on standard and robust organic chemistry transformations, ensuring their applicability in a modern laboratory setting. Further research into historical chemical archives may yet uncover the original synthesis and discoverer of this compound.

References

N-(2-Amino-4-methoxyphenyl)acetamide: A Theoretical and Experimental Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Amino-4-methoxyphenyl)acetamide is a substituted acetamide with potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of its theoretical properties, a plausible synthetic route with detailed experimental protocols, and available spectral data. Due to the limited publicly available information on its specific biological activity, this guide focuses on the fundamental chemical and physical characteristics of the compound, providing a foundation for future research and development.

Chemical and Physical Properties

The theoretical physicochemical properties of this compound have been computed and are summarized in Table 1. These properties are essential for understanding its behavior in various chemical and biological systems.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.20 g/mol |

| IUPAC Name | This compound |

| CAS Number | 5472-37-7 |

| Canonical SMILES | CC(=O)NC1=C(C=C(C=C1)OC)N |

| InChI Key | VUJSQJDPBROTSY-UHFFFAOYSA-N |

| XLogP3 | 0.8 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 180.089877630 g/mol |

| Topological Polar Surface Area | 64.4 Ų |

| Heavy Atom Count | 13 |

| Complexity | 184 |

Synthesis and Characterization

Proposed Synthetic Workflow

The proposed synthesis of this compound is outlined in the workflow diagram below.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are adapted from methodologies reported for similar chemical transformations and are proposed for the synthesis of this compound.

Step 1: Synthesis of N-(4-methoxy-2-nitrophenyl)acetamide

This procedure is adapted from the acetylation of 4-methoxy-2-nitroaniline.[2]

-

Materials:

-

4-methoxy-2-nitroaniline

-

Acetic anhydride

-

Glacial acetic acid

-

-

Procedure:

-

Dissolve 4-methoxy-2-nitroaniline (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add acetic anhydride (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 18 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude N-(4-methoxy-2-nitrophenyl)acetamide can be purified by recrystallization from an appropriate solvent (e.g., aqueous ethanol).

-

Step 2: Synthesis of this compound

This protocol is based on the reduction of a nitro group on a similar acetanilide derivative using hydrazine hydrate.

-

Materials:

-

N-(4-methoxy-2-nitrophenyl)acetamide

-

Methanol

-

Ferric chloride (FeCl₃) (catalyst)

-

Hydrazine hydrate (80% solution)

-

-

Procedure:

-

In a round-bottom flask, suspend N-(4-methoxy-2-nitrophenyl)acetamide (1 equivalent) and a catalytic amount of ferric chloride in methanol.

-

Heat the mixture to reflux with stirring.

-

Slowly add hydrazine hydrate (2-3 equivalents) dropwise to the refluxing mixture.

-

Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Characterization Data

The following spectral data for this compound are available from public databases.

Table 2: Spectral Data for this compound

| Technique | Data | Source |

| Mass Spectrometry | Major peaks at m/z 110, 137.[1] | PubChem |

| FTIR Spectroscopy | KBr WAFER.[1] | SpectraBase |

Note: Experimental ¹H NMR and ¹³C NMR data for this compound were not found in the searched public domain literature. Characterization of the synthesized product using these techniques is highly recommended to confirm its structure.

Biological Activity and Signaling Pathways

As of the date of this document, there is no specific information available in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. While studies on other acetamide derivatives have shown a wide range of biological activities, including antimicrobial and antioxidant effects, these findings cannot be directly extrapolated to the title compound without experimental validation.

Future Research Directions

The lack of biological data for this compound presents an opportunity for future research. A logical next step would be to perform a broad biological screening of the compound to identify any potential therapeutic activities.

Caption: A logical workflow for investigating the biological properties of this compound.

Conclusion

This technical guide provides a summary of the currently available theoretical and limited experimental data for this compound. A viable synthetic route has been proposed, and key physicochemical properties have been tabulated. The significant gap in the understanding of this compound's biological effects highlights a clear area for future scientific inquiry. The information presented herein serves as a foundational resource for researchers interested in exploring the potential of this compound in drug discovery and other scientific disciplines.

References

In-Depth Technical Guide: Safety and Handling of N-(2-Amino-4-methoxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for N-(2-Amino-4-methoxyphenyl)acetamide (CAS No: 5472-37-7), a chemical compound utilized in various laboratory and research settings. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact.

Chemical Identification and Physical Properties

This compound is a solid organic compound.[1] Key identifying information and physical properties are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 5472-37-7 | Combi-Blocks, Inc.[3] |

| Molecular Formula | C9H12N2O2 | PubChem[2] |

| Molecular Weight | 180.20 g/mol | PubChem[2] |

| Appearance | Solid | ChemicalBook[1] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity if ingested and potential skin, eye, and respiratory irritation.

| Hazard Classification | GHS Category | Hazard Statement |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |

| Skin irritation | Category 2 | H315: Causes skin irritation |

| Skin sensitization | - | H317: May cause an allergic skin reaction |

| Eye irritation | Category 2A | H319: Causes serious eye irritation |

| Acute toxicity, inhalation | Category 4 | H332: Harmful if inhaled |

Source: Combi-Blocks, Inc.[3], Achmem[4]

A "Warning" signal word is associated with this compound.[3][4]

Caption: GHS hazard classifications and associated precautionary statements.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure risk.

Handling:

-

Avoid the formation of dust and aerosols.[6]

-

Do not eat, drink, or smoke when using this product.[3]

-

Use only in a well-ventilated area, preferably under a chemical fume hood.

-

Wash hands and any exposed skin thoroughly after handling.[3][6]

Storage:

-

Keep the container tightly closed in a dry and well-ventilated place.[3][6]

-

Store in a cool, dark place under an inert atmosphere.[4]

-

Store away from incompatible materials such as oxidizing agents.[6]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

| Protection Type | Specification | Details |

| Eye/Face Protection | Chemical safety goggles or glasses | Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[6] |

| Skin Protection | Protective gloves and clothing | Handle with gloves that have been inspected prior to use. Use proper glove removal technique. Wear appropriate protective clothing to prevent skin exposure.[6] |

| Respiratory Protection | NIOSH/MSHA approved respirator | A particle filter is recommended. Use is advised when dust formation is likely or ventilation is inadequate.[6] |

First-Aid Measures

In case of exposure, follow these first-aid protocols immediately.

| Exposure Route | First-Aid Procedure |

| Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell.[3] Rinse mouth with water.[3] Do NOT induce vomiting. |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[6] Seek medical attention if symptoms persist.[3] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[6] Remove contaminated clothing and wash it before reuse.[6] If skin irritation occurs, get medical advice/attention.[6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[6] Get medical attention if irritation persists.[6] |

Source: Fisher Scientific[6], Combi-Blocks, Inc.[3]

Accidental Release and Disposal

Accidental Release:

-

Ensure adequate ventilation and wear appropriate personal protective equipment.[3]

-

Avoid dust formation.[6]

-

For minor spills, sweep up or vacuum the spillage and collect it in a suitable container for disposal.[3]

-

Prevent the material from entering drains or the environment.[3]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][6]

References

- 1. AcetaMide, N-hydroxy-2-[[(4-Methoxyphenyl)sulfonyl](2-Methylpropyl)aMino]- - Safety Data Sheet [chemicalbook.com]

- 2. This compound | C9H12N2O2 | CID 231499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. combi-blocks.com [combi-blocks.com]

- 4. achmem.com [achmem.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Azo Dyes Using N-(2-Amino-4-methoxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). These compounds are extensively used in the textile, printing, food, and pharmaceutical industries. The synthesis of azo dyes is a cornerstone of industrial organic chemistry, typically involving a two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile.

N-(2-Amino-4-methoxyphenyl)acetamide, also known as 2-amino-4-methoxyacetanilide, is a valuable aromatic amine intermediate in the synthesis of specialized azo dyes, particularly disperse dyes for synthetic fibers. Its chemical structure, featuring an acetamido and a methoxy group, influences the final properties of the dye, such as color, fastness, and solubility. This document provides detailed protocols and application notes for the use of this compound as a diazo component in the synthesis of azo dyes.

Principle of Azo Dye Synthesis

The synthesis of azo dyes from this compound follows a well-established electrophilic aromatic substitution mechanism. The process can be divided into two main stages:

-

Diazotization: The primary amino group of this compound is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This reaction is carried out at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.

-

Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with a coupling component. The coupling component is an electron-rich aromatic compound, such as a phenol, naphthol, or another aromatic amine. The coupling reaction usually occurs at the para-position of the activating group on the coupling component, unless this position is blocked. The pH of the reaction medium is a critical factor, with phenols and naphthols coupling under weakly alkaline conditions and amines under weakly acidic conditions.

Experimental Protocols

The following protocols provide a general framework for the synthesis of an illustrative azo dye using this compound as the diazo component and 2-naphthol as the coupling component.

Materials and Reagents

-

This compound

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

2-Naphthol

-

Sodium hydroxide (NaOH)

-

Sodium acetate

-

Ethanol

-

Distilled water

-

Ice

-

Starch-iodide paper

-

Standard laboratory glassware (beakers, flasks, Büchner funnel, etc.)

-

Magnetic stirrer

Protocol 1: Diazotization of this compound

-

In a 250 mL beaker, dissolve 1.80 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water. Gentle warming may be required to facilitate dissolution.

-

Cool the solution to 0–5 °C in an ice-salt bath with continuous stirring.

-

In a separate beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold amine solution over a period of 10-15 minutes, ensuring the temperature remains below 5 °C.

-

Continue stirring the mixture in the ice bath for an additional 20-30 minutes after the addition is complete.

-

Check for the presence of excess nitrous acid by testing a drop of the solution with starch-iodide paper (a blue-black color indicates excess nitrous acid). If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained.

-

The resulting clear solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with 2-Naphthol

-

In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% sodium hydroxide solution.

-

Cool the 2-naphthol solution to 0–5 °C in an ice bath with stirring.

-

Slowly add the cold diazonium salt solution prepared in Protocol 1 to the cold 2-naphthol solution with vigorous stirring.

-

A colored precipitate of the azo dye should form immediately.

-

Maintain the reaction mixture in the ice bath and continue stirring for 30-60 minutes to ensure the completion of the coupling reaction.

-

Adjust the pH of the solution to weakly acidic (pH 5-6) with dilute acetic acid to fully precipitate the dye.

-

Collect the solid azo dye by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with copious amounts of cold distilled water until the filtrate is neutral.

-

Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.

Data Presentation

The following table summarizes representative data for a hypothetical azo dye synthesized from this compound and 2-naphthol. This data is illustrative and may vary depending on the specific reaction conditions and purity of the product.

| Parameter | Value |

| Diazo Component | This compound |

| Coupling Component | 2-Naphthol |

| Molecular Formula | C₁₉H₁₇N₃O₃ |

| Molecular Weight | 335.36 g/mol |

| Appearance | Red to dark red powder |

| Melting Point | >250 °C (decomposes) |

| Yield | 85-95% (typical range) |

| λmax (in Ethanol) | ~480-520 nm |

Visualization of the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of an azo dye using this compound.

Caption: General workflow for the synthesis of azo dyes.

Characterization of the Synthesized Azo Dye

The structure and purity of the synthesized azo dye can be confirmed using various analytical techniques:

-

UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and molar absorptivity, which are characteristic of the dye's color.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups, such as the N=N stretch of the azo group, O-H stretch (if a phenol was used), and N-H and C=O stretches of the acetamido group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and confirm the position of the azo coupling on the aromatic ring.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized dye and confirm its molecular formula.

-

Melting Point Analysis: To assess the purity of the final product.

Applications and Further Research

Azo dyes derived from this compound are primarily of interest as disperse dyes for coloring synthetic fabrics like polyester, nylon, and acetate. The acetamido and methoxy substituents can enhance the dye's affinity for these fibers and improve its fastness properties (e.g., lightfastness, wash fastness).

Further research could involve:

-

Synthesizing a library of azo dyes by coupling the diazotized this compound with a variety of coupling components to explore the structure-property relationships.

-

Investigating the biological activities of the synthesized azo compounds, as some azo derivatives have shown potential as antimicrobial or anticancer agents.

-

Optimizing the reaction conditions to improve yields and minimize the formation of by-products, potentially exploring green chemistry approaches such as microwave-assisted synthesis.

These application notes and protocols provide a foundational guide for the synthesis and study of azo dyes derived from this compound, offering a starting point for further innovation in the fields of materials science and drug development.

Application Notes and Protocols for N-(2-Amino-4-methoxyphenyl)acetamide in Dye Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-(2-Amino-4-methoxyphenyl)acetamide as a versatile coupling component in the synthesis of azo dyes. This document details the synthesis protocol, presents key data on representative dyes, and outlines the general workflow for dye creation and characterization.

Introduction

This compound is a valuable aromatic amine derivative that serves as an excellent coupling component in the synthesis of a variety of azo dyes. Its chemical structure, featuring an acetamido group and a methoxy group on the benzene ring, allows for the production of dyes with a range of colors and properties. The amino group provides the active site for the coupling reaction with a diazonium salt, while the methoxy and acetamido groups can influence the final color and fastness properties of the dye.

Applications

Azo dyes synthesized from this compound and its derivatives have potential applications in various fields:

-

Textile Industry: As disperse dyes for coloring synthetic fibers such as polyester.

-

Pharmaceutical and Medicinal Chemistry: The resulting azo compounds can be investigated for their biological activities, as the azo linkage and the substituted aromatic rings are common motifs in pharmacologically active molecules.[1]

-

Coloring Agents: For use in materials where vibrant and intense colors are desired.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling and for planning synthesis reactions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₂ | PubChem[2] |

| Molecular Weight | 180.20 g/mol | PubChem[2] |

| CAS Number | 5472-37-7 | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| Appearance | Solid (form may vary) | N/A |

| Solubility | N/A | N/A |

General Dye Synthesis Workflow

The synthesis of azo dyes using this compound as a coupling component follows a well-established two-step process: diazotization of a primary aromatic amine followed by the azo coupling reaction.

Caption: General workflow for the synthesis of azo dyes.

Experimental Protocols

The following are generalized protocols for the synthesis of azo dyes using this compound as the coupling component. The specific aromatic amine used for diazotization will determine the final structure and color of the dye.

Protocol 1: Diazotization of a Primary Aromatic Amine

This protocol describes the formation of the diazonium salt from a primary aromatic amine.

Materials:

-

Primary aromatic amine (e.g., 2-bromo-4,6-dinitroaniline)

-

Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Distilled water

-

Ice

Procedure:

-

In a beaker, dissolve a specific quantity of the chosen primary aromatic amine in a mixture of concentrated acid and distilled water.[3]

-

Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.[3]

-

Prepare a solution of sodium nitrite in cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cooled amine solution, maintaining the temperature between 0-5 °C.[3]

-

Continue stirring for an additional 20-30 minutes after the addition is complete to ensure the full formation of the diazonium salt.[4]

-

The completion of the diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid) or with 4-(N,N-dimethylamino)benzaldehyde, which generates a color if un-diazotized aromatic amine is present.[4]

-

If necessary, any excess nitrous acid can be neutralized by the addition of a small amount of urea or sulfamic acid.[4]

Protocol 2: Azo Coupling Reaction

This protocol details the coupling of the prepared diazonium salt with this compound.

Materials:

-

Diazonium salt solution (from Protocol 1)

-

This compound

-

A suitable solvent (e.g., ethanol, acetic acid, or a mixture)

-

Sodium acetate or another base to adjust pH

Procedure:

-

Dissolve this compound in a suitable solvent in a separate beaker.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the solution of the coupling component with vigorous stirring.[3]

-

During the addition, maintain the temperature at 0-5 °C.

-

Adjust the pH of the reaction mixture to a weakly acidic range (pH 4-5) by adding a solution of sodium acetate to facilitate the coupling reaction.[3]

-

Continue to stir the reaction mixture in the ice bath for 1-2 hours. The formation of a colored precipitate indicates the synthesis of the azo dye.

-

After the reaction is complete, collect the precipitated dye by vacuum filtration.

-

Wash the crude dye with cold distilled water to remove any unreacted salts and acids.

-

Dry the purified dye in a desiccator or a low-temperature oven.

Data Presentation

| Dye Structure/Name | Diazo Component | Coupling Component Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Color |

| Disperse Blue 301 [1] | 2-bromo-4,6-dinitrophenyl diazonium salt | N-[5-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide | C₂₁H₂₅BrN₆O₈ | 569.36 | Blue |

| Unnamed Azo Dye [5] | 2-bromo-4,6-dinitrophenyl diazonium salt | N-[5-(diallylamino)-4-methoxyphenyl]acetamide | C₂₁H₂₁BrN₆O₆ | 533.3 | N/A |

Characterization of Synthesized Dyes

The synthesized azo dyes should be characterized to confirm their structure and purity. The following analytical techniques are recommended:

-

Thin Layer Chromatography (TLC): To assess the purity of the synthesized dye.

-

Melting Point: To determine the melting point of the purified dye.

-

UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) of the dye in a suitable solvent.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the dye molecule.

-